molecular formula C20H14Cl2N4O2 B2440376 1-(3,4-dichlorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941902-12-1

1-(3,4-dichlorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2440376
CAS RN: 941902-12-1
M. Wt: 413.26
InChI Key: ZCYRCQPKDBXBOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dichlorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H14Cl2N4O2 and its molecular weight is 413.26. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-dichlorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dichlorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Straightforward Synthesis : A method for the synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, which are structurally related to the compound of interest, has been developed. This method involves esterification, nucleophilic aromatic substitution, amide formation, and ring closure. The resulting structural diversity of these compounds significantly affects their biopharmaceutical properties, such as solubility, permeability coefficients, and in vitro-predicted human in vivo intrinsic clearance values (Jatczak et al., 2014).

  • Urease Inhibition Activity : Compounds with a pyrido[1,2-a]pyrimidine-2,4(3H)-dione framework have been evaluated for their in vitro urease inhibition activity. Among synthesized compounds, two showed significantly higher activity, indicating potential applications in addressing conditions associated with urease activity (Rauf et al., 2010).

Advanced Applications

  • Photophysical Properties and pH-Sensing Application : Pyrimidine-phthalimide derivatives, designed based on donor–π–acceptor motifs, exhibited solid-state fluorescence and solvatochromism. These properties suggest potential applications in developing novel colorimetric pH sensors and logic gates for specific applications, indicating an area where related compounds might find utility (Yan et al., 2017).

  • Antimicrobial Activity : New Schiff bases of Pyrido [1,2-A] Pyrimidine Derivatives with certain amino acids have been investigated for their antimicrobial activities. These studies could guide the use of related compounds in designing antibacterial and antitumor agents (Alwan et al., 2014).

properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N4O2/c21-15-6-5-13(9-16(15)22)11-25-17-4-2-8-24-18(17)19(27)26(20(25)28)12-14-3-1-7-23-10-14/h1-10H,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYRCQPKDBXBOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dichlorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

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